![molecular formula C17H16N2O2 B12896449 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol](/img/structure/B12896449.png)
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol is an organic compound that belongs to the class of benzoxazoles. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The presence of the dimethylamino group and the styryl moiety contributes to its distinct electronic and optical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxybenzoxazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
化学反应分析
Types of Reactions
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of halogenated or substituted derivatives depending on the reagents used.
科学研究应用
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting various analytes due to its strong fluorescence properties.
Biology: Employed in bioimaging and as a marker for studying cellular processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
作用机制
The mechanism of action of 2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound exhibits strong intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms, which contribute to its fluorescence and photophysical properties . These mechanisms enable the compound to act as an efficient fluorescent probe and photosensitizer.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine: Another benzoxazole derivative with similar structural features but different functional groups.
2-(4-(Diphenylamino)styryl)benzothiazole: A related compound with a benzothiazole core instead of a benzoxazole core.
Uniqueness
2-(4-(Dimethylamino)styryl)benzo[d]oxazol-6-ol stands out due to its unique combination of the dimethylamino group and the styryl moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications requiring strong fluorescence and photostability.
属性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3-benzoxazol-6-ol |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)13-6-3-12(4-7-13)5-10-17-18-15-9-8-14(20)11-16(15)21-17/h3-11,20H,1-2H3/b10-5+ |
InChI 键 |
QBCTYWWIMNZZSO-BJMVGYQFSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


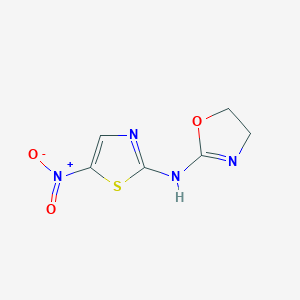
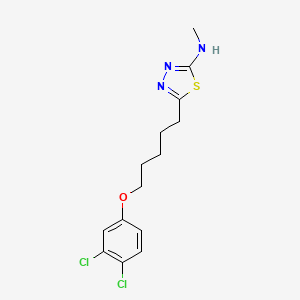
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B12896387.png)
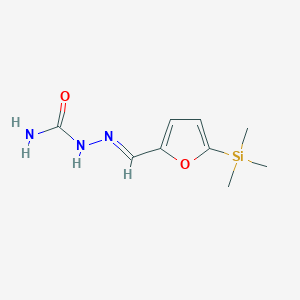
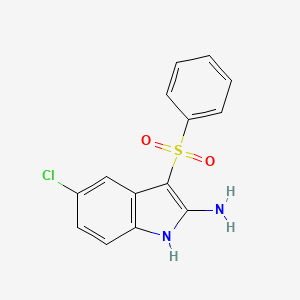
![4-Fluoro-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12896404.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
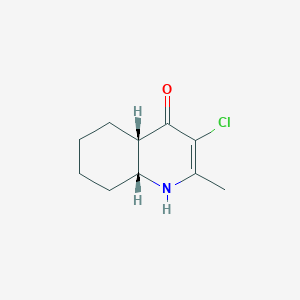
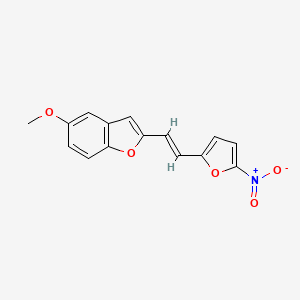
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
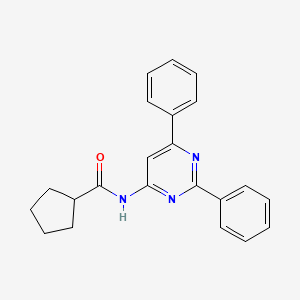

![Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12896462.png)
![(4Z)-4-[(4-methoxyphenyl)sulfanylmethylidene]-3-methyl-1,2-oxazol-5-one](/img/structure/B12896483.png)
